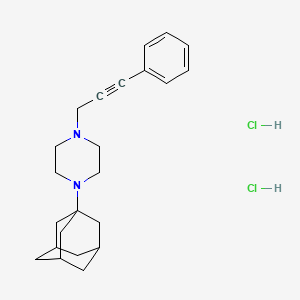
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride, also known as AAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. AAPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride is believed to act as a partial agonist at the 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been shown to increase the activity of the noradrenergic system, which is involved in the regulation of arousal and attention.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin and noradrenaline neurotransmission, the reduction of anxiety and stress, and the improvement of cognitive function. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride in lab experiments is its specificity for the 5-HT1A receptor, which allows for the selective modulation of serotonin neurotransmission. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride, including the investigation of its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Further research is also needed to elucidate the mechanism of action of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride and to identify its potential off-target effects. Additionally, the development of novel 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride derivatives may lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride can be synthesized through various methods, including the reaction of 1-adamantylamine with propargyl bromide and phenylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride. Other methods include the reaction of 1-adamantylamine with 3-phenylpropargyl chloride and piperazine in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has been shown to have an affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. 1-(1-adamantyl)-4-(3-phenyl-2-propyn-1-yl)piperazine dihydrochloride has also been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-(3-phenylprop-2-ynyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.2ClH/c1-2-5-19(6-3-1)7-4-8-24-9-11-25(12-10-24)23-16-20-13-21(17-23)15-22(14-20)18-23;;/h1-3,5-6,20-22H,8-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFACKULDHPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5051815.png)
![6-methyl-N-phenyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5051818.png)

![ethyl 4-[7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]-1-piperidinecarboxylate](/img/structure/B5051829.png)

![benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5051840.png)
![4-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B5051853.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5051865.png)

![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)
![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)